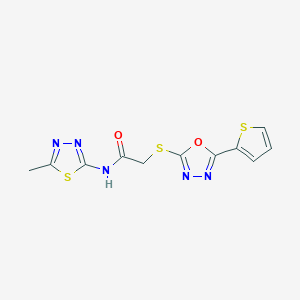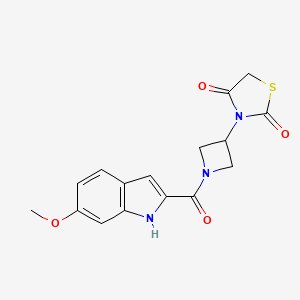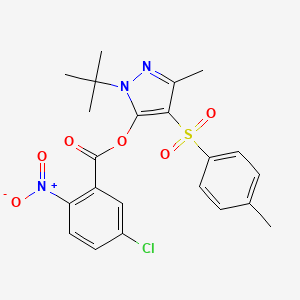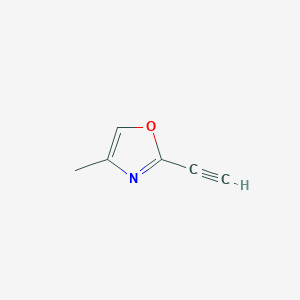![molecular formula C12H18ClN3O4S B2530654 [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine CAS No. 1795395-15-1](/img/structure/B2530654.png)
[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine, commonly known as NBMPR, is a chemical compound that has been widely used in scientific research. NBMPR is a potent and selective inhibitor of the nucleoside transporter, which plays a crucial role in the uptake of nucleosides and nucleoside analogs into cells.
Mécanisme D'action
NBMPR inhibits the nucleoside transporter by binding to the transporter protein and preventing the uptake of nucleosides and nucleoside analogs into cells. This results in a decrease in the intracellular concentration of these compounds, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NBMPR depend on the specific nucleoside or nucleoside analog being studied. In general, NBMPR can inhibit the replication of viruses and cancer cells by preventing the uptake of nucleoside analogs into these cells. NBMPR can also affect the metabolism of nucleosides and nucleoside analogs in the body, leading to changes in their pharmacokinetics and pharmacodynamics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NBMPR in lab experiments is its high selectivity for the nucleoside transporter, which allows for specific inhibition of this transporter without affecting other cellular processes. Another advantage is its potency, which allows for effective inhibition of the nucleoside transporter at low concentrations. However, one limitation of using NBMPR is its potential toxicity, which can vary depending on the specific nucleoside or nucleoside analog being studied.
Orientations Futures
There are several future directions for the use of NBMPR in scientific research. One direction is the development of new nucleoside analogs that are resistant to NBMPR inhibition, which could lead to more effective antiviral and anticancer therapies. Another direction is the study of the role of the nucleoside transporter in other cellular processes, such as DNA repair and apoptosis. Additionally, the use of NBMPR in combination with other inhibitors or therapies could lead to more effective treatment strategies for various diseases.
Conclusion:
In conclusion, [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine, or NBMPR, is a potent and selective inhibitor of the nucleoside transporter that has been widely used in scientific research. NBMPR has various applications in the study of nucleoside and nucleoside analog transport, and its use has led to important insights into the pharmacokinetics and pharmacodynamics of these compounds. While there are limitations to the use of NBMPR in lab experiments, its potential for future research is promising.
Méthodes De Synthèse
NBMPR can be synthesized by reacting piperidine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced with sodium borohydride to obtain NBMPR. The chemical structure of NBMPR is shown below:
Applications De Recherche Scientifique
NBMPR has been widely used in scientific research as a tool to study the nucleoside transporter and its role in the uptake of nucleosides and nucleoside analogs into cells. NBMPR has been used to investigate the transport of various nucleoside analogs, including antiviral drugs such as acyclovir and ganciclovir, and anticancer drugs such as gemcitabine and cytarabine. NBMPR has also been used to study the pharmacokinetics and pharmacodynamics of nucleoside analogs in vivo.
Propriétés
IUPAC Name |
[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c13-9-10-5-7-14(8-6-10)20(18,19)12-3-1-11(2-4-12)15(16)17/h1-4,10H,5-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVJVECDHDZGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530578.png)

![1-{[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}-2-methylindoline](/img/structure/B2530580.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2530582.png)
![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2530585.png)
![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2530588.png)



![4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid](/img/structure/B2530594.png)